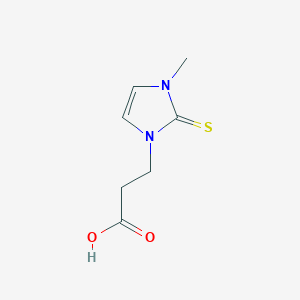
3-(3-Methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoic acid is a heterocyclic compound that contains an imidazole ring
Méthodes De Préparation
The synthesis of 3-(3-Methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials under controlled conditions to form the imidazole ring. The reaction conditions typically include the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
3-(3-Methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities .
Mécanisme D'action
The mechanism of action of 3-(3-Methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
3-(3-Methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoic acid can be compared with other similar compounds that contain imidazole rings. Some similar compounds include 3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl)propanoic acid and other imidazole derivatives. The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanylidene group, which can influence its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
65846-93-7 |
|---|---|
Formule moléculaire |
C7H10N2O2S |
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
3-(3-methyl-2-sulfanylideneimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-8-4-5-9(7(8)12)3-2-6(10)11/h4-5H,2-3H2,1H3,(H,10,11) |
Clé InChI |
HQMOVUOOWQEOJY-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN(C1=S)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate](/img/structure/B14489644.png)
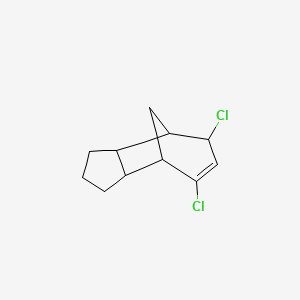
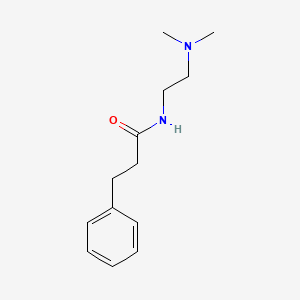
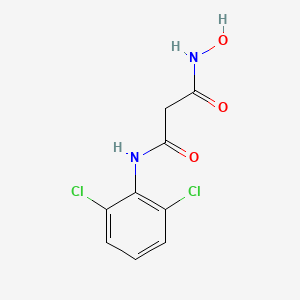
![Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]-](/img/structure/B14489681.png)


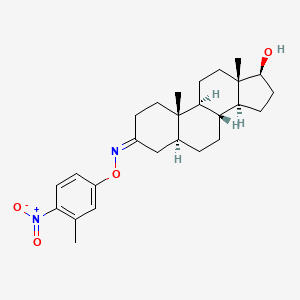
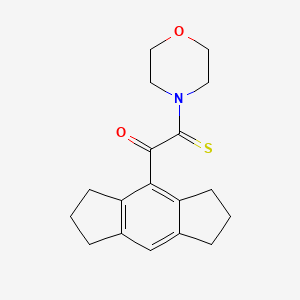
![8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate](/img/structure/B14489709.png)
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)
